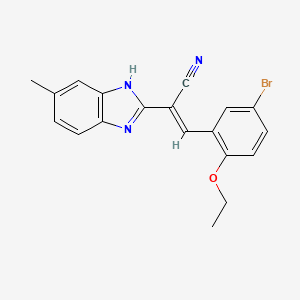
N'-(2-thienylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Descripción general
Descripción
N-(2-thienylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, also known as THI, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a hydrazone derivative of indazole, which is a heterocyclic compound that contains nitrogen in its ring structure. THI has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N'-(2-thienylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. This compound has also been shown to inhibit NF-κB activation, which is a key regulator of inflammation. Furthermore, this compound has been reported to inhibit viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. This compound has also been reported to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory activity. In addition, this compound has been shown to inhibit viral replication, which may be attributed to its antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-(2-thienylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is its broad spectrum of biological activities, which makes it a promising candidate for drug development. This compound has also been reported to exhibit good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on N'-(2-thienylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. One of the potential applications of this compound is in the treatment of viral infections, particularly HSV-1 and HSV-2. Further studies are needed to elucidate the mechanism of action of this compound against these viruses and to evaluate its efficacy in vivo. Another potential application of this compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to evaluate the anti-inflammatory activity of this compound in animal models of inflammation. In addition, the development of this compound derivatives with improved solubility and efficacy is an area of active research.
Aplicaciones Científicas De Investigación
N'-(2-thienylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been extensively studied for its potential therapeutic applications. Several studies have reported that this compound exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Propiedades
IUPAC Name |
N-[(Z)-thiophen-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-13(17-14-8-9-4-3-7-19-9)12-10-5-1-2-6-11(10)15-16-12/h3-4,7-8H,1-2,5-6H2,(H,15,16)(H,17,18)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDGCAGADZJKHB-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C\C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




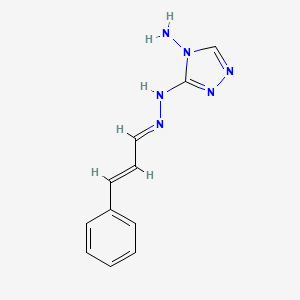

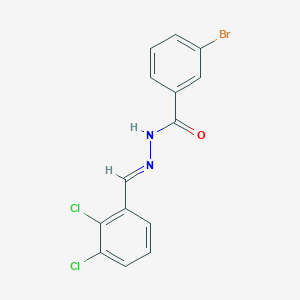

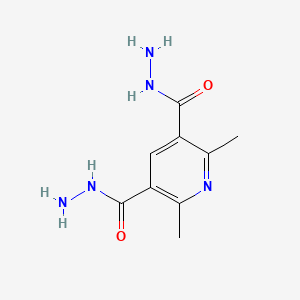
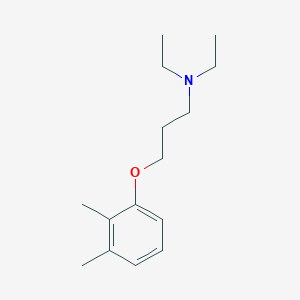
![3,4-dihydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3840194.png)
![3-(4-chlorophenyl)-5-(4-methoxybenzoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3840195.png)
![N'-[2-(benzyloxy)benzylidene]-3-chlorobenzohydrazide](/img/structure/B3840203.png)
![4-[(2-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone](/img/structure/B3840212.png)
![ethyl 6'-amino-6-bromo-5'-cyano-2'-ethyl-5-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3840215.png)
